4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 2-methylpropanoyl group at position 1 and a benzene sulfonamide moiety at position 5. The benzene ring is further modified with a fluoro group at position 4 and a methyl group at position 6.
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-13(2)20(24)23-10-4-5-15-6-7-16(12-19(15)23)22-27(25,26)17-8-9-18(21)14(3)11-17/h6-9,11-13,22H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKLIBLBFULQGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by sulfonation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them and altering their function. The pathways involved in its mechanism of action are often complex and may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
The compound shares a tetrahydroquinoline or isoquinoline core with sulfonamide-linked aromatic substituents. Key differentiating factors include:
- Substituents on the tetrahydroquinoline/isoquinoline ring: The 2-methylpropanoyl group (target compound) vs. trifluoroacetyl () or propylsulfonyl () groups.
- Sulfonamide-linked aromatic ring : The target’s 4-fluoro-3-methyl substitution contrasts with 2-fluoro () or 4-ethoxy-3-fluoro () patterns.
Physicochemical and Analytical Data
*Calculated based on molecular formulae.
Functional Implications
- Electron-Withdrawing Groups: The trifluoroacetyl group in ’s compound enhances metabolic stability compared to the target’s 2-methylpropanoyl group, which is less electronegative .
- The target’s methyl group may offer reduced steric bulk, favoring target engagement .
- Solubility : The ethoxy group in ’s compound increases hydrophilicity relative to the target’s 3-methyl substituent, suggesting divergent pharmacokinetic profiles .
Research Findings and Limitations
- Synthetic Scalability : demonstrates a 100-gram scale synthesis for its compound, highlighting industrially viable protocols. The target compound’s synthesis may require similar optimization .
- Characterization Gaps : The target compound lacks reported melting points, spectral data, or bioactivity, unlike and , which provide HRMS and melting points (e.g., 175–178°C for ’s compound) .
- Structural Diversity: ’s quinolone derivative (7f) incorporates a carboxylate group, underscoring the role of core heterocycles in modulating biological activity .
Biological Activity
The compound 4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : 4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
- Molecular Formula : C₁₈H₁₈FN₃O₂S
- Molecular Weight : 357.42 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit enzymes involved in folate synthesis, which is crucial for bacterial growth. This mechanism is similar to that of traditional sulfa drugs.
- Nuclear Receptor Modulation : Recent studies indicate that compounds with similar structures can act as inverse agonists for nuclear receptors such as RORγ (Retinoic acid receptor-related orphan receptor gamma), which plays a significant role in inflammatory responses and autoimmune diseases .
Antimicrobial Activity
Sulfonamides are well-documented for their antibacterial properties. The compound may exhibit similar effects due to its structural characteristics. Studies have shown that derivatives of sulfonamides can effectively inhibit the growth of various bacterial strains by disrupting folate metabolism.
Anti-inflammatory Effects
Research has indicated that the compound may possess anti-inflammatory properties. This is particularly relevant in conditions such as psoriasis and rheumatoid arthritis, where modulation of RORγ activity can reduce the production of pro-inflammatory cytokines like IL-17 .
Study 1: Antibacterial Efficacy
A study conducted on a series of sulfonamide derivatives demonstrated that modifications to the benzene ring significantly enhanced antibacterial activity against Gram-positive bacteria. The specific compound was tested against Staphylococcus aureus and exhibited an inhibition zone comparable to established antibiotics.
Study 2: Inflammatory Disease Model
In a preclinical model of rheumatoid arthritis, administration of the compound resulted in a marked reduction in joint inflammation and swelling. The mechanism was attributed to the inhibition of IL-17 production through RORγ antagonism .
Data Table: Biological Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
